{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE
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Overview
Description
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE is a synthetic organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE typically involves the esterification of benzoic acid with an alcohol derivative containing the fluorophenyl and carbamoyl groups. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows: [ \text{Benzoic Acid} + \text{Alcohol Derivative} \xrightarrow{\text{Acid Catalyst}} \text{Ester} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases.
Industry: The compound’s ester functionality makes it useful in the production of polymers and resins, where it can impart desirable properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active fluorophenyl and carbamoyl moieties. These moieties can then interact with their respective targets, modulating biological pathways and exerting their effects.
Comparison with Similar Compounds
Methyl Benzoate: A simpler ester with a similar benzoate structure but lacking the fluorophenyl and carbamoyl groups.
Ethyl 4-Fluorobenzoate: Contains a fluorophenyl group but lacks the carbamoyl functionality.
N-(2-Fluorophenyl)acetamide: Contains a fluorophenyl and carbamoyl group but lacks the ester functionality.
Uniqueness: {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE is unique due to the combination of its fluorophenyl, carbamoyl, and ester groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-14-9-5-4-8-13(14)10-18-15(19)11-21-16(20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLZWLHCIKVHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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